Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is a useful intermediate for the synthesis of biologically active compounds, including pyrroloquinoline quinone analogs, which play significant roles in various mammalian processes such as mitochondrial biogenesis and the attenuation of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the reaction of 1H-indole-2-carboxylic acid with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to mitochondrial biogenesis and neurodegenerative diseases.
Medicine: Potential therapeutic applications due to its role in synthesizing biologically active compounds.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. These compounds can interact with various molecular targets and pathways, including mitochondrial pathways and neuroprotective mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 4,5,6,7-Tetrahydroindole
Uniqueness
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its role in mitochondrial biogenesis and neuroprotection further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 6-oxo-1,4,5,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h5,12H,2-4,6H2,1H3 |
InChI Key |
PCKTVBHBJMSBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CC(=O)CC2 |
Origin of Product |
United States |
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